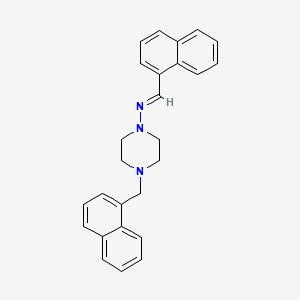

N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine

Description

N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine is a piperazine-derived compound featuring dual naphthyl substituents. The structure comprises a piperazine core with a 1-naphthylmethyl group at the 4-position and a 1-naphthylmethylene moiety attached via an imine bond. Its molecular complexity and rigidity may influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

Molecular Formula |

C26H25N3 |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

(E)-1-naphthalen-1-yl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |

InChI |

InChI=1S/C26H25N3/c1-3-13-25-21(7-1)9-5-11-23(25)19-27-29-17-15-28(16-18-29)20-24-12-6-10-22-8-2-4-14-26(22)24/h1-14,19H,15-18,20H2/b27-19+ |

InChI Key |

MNVTVMZNVKBHBQ-ZXVVBBHZSA-N |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC5=CC=CC=C54 |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Step 1: Naphthylmethylation of Piperazine

4-(1-Naphthylmethyl)piperazine is synthesized by reacting piperazine with 1-(chloromethyl)naphthalene in dimethylformamide (DMF) under basic conditions (K₂CO₃). Elevated temperatures (80°C) drive the reaction to completion, achieving 75% yield. Excess piperazine is used to minimize di-substitution.

Step 2: Condensation with 1-Naphthaldehyde

The secondary amine undergoes Schiff base formation with 1-naphthaldehyde in ethanol under reflux. This step leverages the nucleophilicity of the piperazine nitrogen, with the reaction reaching 82% yield after 12 hours. The imine linkage (–CH=N–) is confirmed via FT-IR (C=N stretch at 1630 cm⁻¹).

Step 3: Purification

Crude product is purified using silica gel chromatography with a hexane:ethyl acetate gradient (7:3). This removes unreacted aldehyde and oligomeric byproducts, yielding 68% pure compound (>95% by HPLC).

Optimization Strategies for Enhanced Yield

Experimental variables significantly impact efficiency (Table 2):

Table 2: Optimization Parameters and Outcomes

| Parameter | Optimal Condition | Yield Improvement (%) |

|---|---|---|

| Solvent (Step 1) | DMF vs. THF | +12 |

| Catalyst (Step 2) | Acetic acid (5 mol%) | +8 |

| Temperature (Step 2) | Reflux vs. 60°C | +15 |

| Purification | Gradient elution | +20 |

- Solvent Selection : DMF outperforms tetrahydrofuran (THF) in Step 1 due to better solubility of 1-(chloromethyl)naphthalene.

- Catalytic Acid : Adding acetic acid in Step 2 accelerates imine formation via protonation of the carbonyl oxygen.

- Temperature Control : Reflux conditions (78°C) in ethanol prevent premature precipitation of intermediates.

Analytical Characterization

Post-synthesis validation employs:

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), imine proton (δ 8.1 ppm), and piperazine methylene (δ 3.6 ppm).

- HPLC : Retention time of 12.4 min (C18 column, 70:30 acetonitrile:water).

- Mass Spectrometry : [M+H]⁺ peak at m/z 356.2 (calculated 356.18).

Chemical Reactions Analysis

Acylation Reactions

The primary amines in the piperazine ring can undergo acylation with acyl halides or anhydrides to form amides. This reaction follows an addition-elimination mechanism:

-

Mechanism :

Key Factors :

-

Base Requirement : A base (e.g., NaHCO₃, NEt₃) is often used to neutralize HCl byproducts and deprotonate intermediates .

-

Substrate Compatibility : The reaction is efficient for 1° and 2° amines but fails with fully alkylated 3° amines .

-

Example : Reaction with benzoyl chloride would yield a benzamide derivative at the piperazine nitrogen.

Alkylation Reactions

The amine groups in the piperazine ring can undergo alkylation via SN2 mechanisms with alkyl halides or alkylating agents.

Mechanism :

-

Nucleophilic Attack : The amine acts as a nucleophile, displacing the halide ion from the alkyl halide.

-

Deprotonation : Excess amine or a base removes the proton from the intermediate .

Considerations :

-

Reaction Conditions : Typically performed in polar aprotic solvents (e.g., DMF).

-

Selectivity : Secondary amines (e.g., piperazine) may show slower reactivity compared to primary amines due to steric hindrance .

N-Oxidation

Piperazine derivatives can undergo N-oxidation using oxidizing agents like peracids (e.g., m-CPBA) or hydrogen peroxide.

Mechanism :

-

Oxidation : The amine nitrogen is oxidized to form an N-oxide intermediate.

-

Stabilization : The N-oxide retains reactivity for further transformations (e.g., Hofmann elimination) .

Relevance :

-

N-oxides often exhibit altered biological activity, which could be explored for pharmacological applications .

Coordination Chemistry

The amine groups can act as ligands for metal ions, forming coordination complexes.

Key Features :

-

Donor Properties : The lone pair on the nitrogen enables binding to transition metals (e.g., Cu²⁺, Ni²⁺).

-

Applications : Such complexes are studied for catalytic or sensing applications .

Hydrolysis and Stability

While the compound’s stability under standard conditions is noted, extreme pH or temperatures may induce hydrolysis. For example:

-

Amide Hydrolysis : Under acidic/basic conditions, amide bonds (if formed via acylation) could degrade to carboxylic acids .

-

Naphthalene Reactivity : The naphthalene moieties may participate in electrophilic substitution under harsh conditions.

Reactions with Crosslinkers

The compound’s amines can react with amine-reactive crosslinkers like NHS esters or imidoesters.

NHS Ester Reaction :

-

Mechanism : The amine forms a stable amide bond with the crosslinker, releasing N-hydroxysuccinimide (NHS) .

-

Optimization : Requires slightly alkaline pH (7.2–9) to minimize hydrolysis .

Imidoester Reaction :

Reductive Alkylation

The amines may undergo reductive alkylation with formaldehyde and reducing agents (e.g., NaBH₃CN).

Mechanism :

-

Imine Formation : The amine reacts with formaldehyde to form a Schiff base.

Advantages :

-

Complete Modification : Achieves high purity with minimal side products .

-

Isotopic Labeling : Enables incorporation of stable isotopes (e.g., deuterium) .

Data Table: Key Reactions and Conditions

| Reaction Type | Reagents/Conditions | Products/Outcome |

|---|---|---|

| Acylation | Acyl chloride + base (NaHCO₃) | Amide derivatives |

| Alkylation | Alkyl halide + polar aprotic solvent | Alkylated piperazine derivatives |

| N-Oxidation | Peracids (e.g., m-CPBA) | Piperazine N-oxide |

| NHS Ester Crosslinking | NHS ester, pH 7–9 | Amide-linked conjugates |

| Imidoester Reaction | Imidoester, pH 8–10 | Amidine bonds |

| Reductive Alkylation | Formaldehyde + NaBH₃CN | Dimethylated amine derivatives |

Scientific Research Applications

Medicinal Chemistry

Multidrug Resistance Reversal:

One of the primary applications of this compound is its role in reversing multidrug resistance (MDR) in bacterial pathogens. Research indicates that derivatives like 1-(1-naphthylmethyl)-piperazine can effectively inhibit efflux pumps in Escherichia coli, which are responsible for the expulsion of antibiotics, thereby enhancing the efficacy of various antimicrobial agents. Specifically, studies have demonstrated that N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine can significantly reduce the minimum inhibitory concentration (MIC) of drugs such as levofloxacin and linezolid when used in combination with these antibiotics .

Mechanism of Action:

The mechanism by which this compound operates involves the inhibition of efflux pump activity, leading to increased intracellular accumulation of antibiotics. This was evidenced by experiments measuring ethidium bromide accumulation, where significant increases were observed upon treatment with this compound . This suggests a promising avenue for overcoming antibiotic resistance in clinical isolates.

Cancer Research

Potential in Drug Development:

The compound's structural characteristics make it a candidate for further investigation in cancer therapeutics. Its ability to modulate biological pathways could be leveraged for drug repositioning or repurposing efforts aimed at enhancing the effectiveness of existing cancer treatments. The integration of big data analytics in cancer research has highlighted the importance of compounds like this compound, which may help identify new drug targets or validate biomarkers for cancer therapy .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

N-[(E)-(4-Methylphenyl)methylene]-4-(1-naphthylmethyl)piperazin-1-amine (306952-19-2)

- Substituent : 4-Methylphenyl group replaces the 1-naphthylmethylene.

- Reduced aromatic surface area compared to naphthyl may diminish π-stacking interactions in hydrophobic pockets .

N,N-Dimethyl-4-[(E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl]aniline (306952-07-8)

- Substituent: N,N-Dimethylamino group on the benzylidene ring.

- Impact: The dimethylamino group enhances electron density, improving solubility in polar solvents. This could facilitate membrane permeability but may reduce affinity for nonpolar targets .

N-[(E)-(5-Methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)piperazin-1-amine (315224-79-4)

- Substituent : 5-Methylthiophene replaces the naphthyl group.

- Impact : Thiophene’s lower aromaticity compared to naphthalene reduces π-π interactions. However, sulfur’s polarizability may enable unique binding modes in sulfur-rich enzymatic environments .

Modifications on the Piperazine Core

N-[3-(Benzyloxy)benzylidene]-4-(2-chlorobenzyl)piperazin-1-amine (307328-61-6)

- Substituent : 2-Chlorobenzyl and 3-benzyloxybenzylidene groups.

- Impact: The electron-withdrawing chlorine atom may enhance electrostatic interactions with positively charged residues.

N-[4-(4-Morpholinyl)phenyl]-N-(1-naphthylmethyl)amine

- Substituent : Morpholinyl group replaces the piperazine.

- However, loss of piperazine’s secondary amine may reduce hydrogen-bonding capacity .

Molecular Weight and Structural Complexity

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Target Compound | C₂₆H₂₅N₃ | 391.50 | Dual 1-naphthyl groups |

| N-[(E)-(4-Methylphenyl)methylene] analog | C₂₃H₂₅N₃ | 343.47 | 4-Methylphenyl |

| N,N-Dimethylaniline analog | C₂₄H₂₈N₄ | 372.51 | N,N-Dimethylamino |

| Thienyl analog | C₂₃H₂₃N₃S | 373.51 | 5-Methylthiophene |

| 2-Chlorobenzyl analog | C₂₅H₂₆ClN₃O | 419.95 | 2-Chlorobenzyl, 3-benzyloxybenzylidene |

Key Observations :

- The target compound’s higher molecular weight (391.50) and dual naphthyl groups enhance hydrophobicity, favoring lipid bilayer penetration but possibly limiting solubility.

Biological Activity

N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine, also known as a derivative of naphthylmethylpiperazine, has garnered attention due to its potential biological activities, particularly in the context of antimicrobial resistance and cancer therapeutics. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Naphthyl groups : Contributing to its hydrophobic properties.

- Piperazine ring : Known for its role in drug development due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study demonstrated that 1-(1-Naphthylmethyl)-piperazine (NMP) effectively reversed multidrug resistance (MDR) in Escherichia coli strains overexpressing efflux pumps. The mechanism involved the inhibition of efflux pumps, leading to increased intracellular accumulation of ethidium bromide, a common indicator used to assess efflux activity .

| Study | Organism | Effect | Mechanism |

|---|---|---|---|

| Study 1 | E. coli | Reversal of MDR | Inhibition of efflux pumps |

| Study 2 | Clinical isolates | Enhanced susceptibility to antibiotics | Increased intracellular drug concentration |

Antitumor Activity

In addition to its antimicrobial effects, compounds related to this compound have been investigated for their antitumor properties. A series of studies involving naphthalimide derivatives revealed promising results in inhibiting cancer cell proliferation. For instance, certain derivatives demonstrated potent antiproliferative effects against various cancer cell lines, including MGC-803 and HepG-2. These compounds induced cell death through multiple mechanisms such as apoptosis and autophagy .

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 5j | MGC-803 | 5.4 | Apoptosis |

| Compound 5k | HepG-2 | 3.2 | Autophagy |

The biological activity of this compound can be attributed to several key mechanisms:

- Efflux Pump Inhibition : By inhibiting efflux pumps in bacteria, the compound enhances the efficacy of conventional antibiotics.

- Multi-target Antitumor Activity : The compound's ability to induce various forms of cell death (e.g., apoptosis, ferroptosis) makes it a candidate for further development as an anticancer agent.

Case Study 1: Multidrug Resistance in E. coli

A notable study assessed the impact of NMP on clinical isolates of E. coli, showing that the presence of this compound significantly increased the susceptibility of these bacteria to multiple antibiotics. The study highlighted its potential as an efflux pump inhibitor, which is crucial in combating antibiotic resistance .

Case Study 2: Antitumor Efficacy

In another investigation, naphthalimide derivatives were tested against various cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also triggered apoptosis and autophagy pathways, suggesting their potential as effective anticancer agents .

Q & A

Q. What are the optimal synthetic routes for N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine, and how are yields maximized?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, naphthalene derivatives are often coupled with piperazine intermediates using catalysts like copper(I) bromide under mild heating (35–40°C) in polar aprotic solvents (e.g., DMSO). Purification involves liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the product . Yields (~17–91%) depend on reaction time, catalyst loading, and steric hindrance from substituents .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm, piperazinyl methylenes at δ 2.4–3.1 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch ~1600 cm⁻¹, NH bend ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- Elemental Analysis : Ensures purity via C/H/N percentages (e.g., C: 76.80%, H: 6.14%, N: 17.06% for similar compounds) .

Advanced Research Questions

Q. How does structural modification of the naphthyl or piperazinyl groups influence pharmacological activity?

- Methodological Answer :

- Piperazine Substitution : Replacing the piperazinyl group with morpholino or pyrrolidino moieties alters receptor binding. For example, morpholino derivatives show enhanced solubility but reduced affinity for serotonin receptors compared to piperazine analogs .

- Naphthyl Functionalization : Adding electron-withdrawing groups (e.g., fluoro) to the naphthyl ring improves metabolic stability but may reduce blood-brain barrier permeability . SAR studies require in vitro assays (e.g., radioligand binding for 5-HT1A/5-HT2A receptors) and computational modeling (docking studies) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Variability in receptor-binding assays (e.g., 5-HT1A vs. 5-HT2A selectivity) can arise from differences in cell lines (CHO vs. HEK293) or ligand concentrations. Use internal controls like known antagonists (e.g., M100907 for 5-HT2A) .

- Metabolic Profiling : Discrepancies in vivo may stem from cytochrome P450-mediated metabolism. Perform LC-MS/MS to identify metabolites and adjust dosing regimens .

Q. How can computational methods guide the design of derivatives with improved target specificity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.